![molecular formula C23H23ClN4O4S B2912632 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-75-3](/img/no-structure.png)

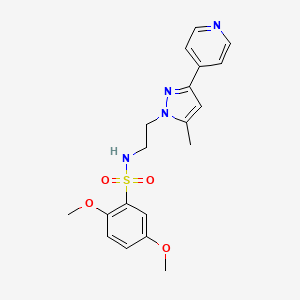

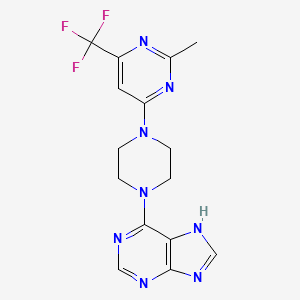

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

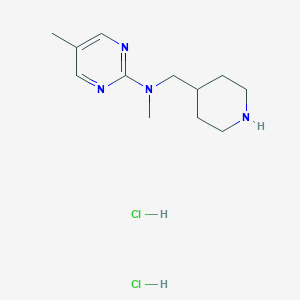

The compound “7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been the subject of recent research . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .科学的研究の応用

- Starting from 4-chlorobenzoic acid, researchers synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity .

- Sulfonamide derivatives, including compound 7, have a wide range of biological activities . These compounds have revolutionized medicine as antibiotics.

- Sulfonamide derivatives have been reported to possess antifungal properties . Explore whether compound 7 exhibits similar effects against fungal pathogens.

- Some sulfonamide derivatives have herbicidal properties for agricultural applications . Could compound 7 be effective in weed control?

- Certain 1,3,4-thiadiazoles, structurally related to compound 7, have displayed anticonvulsant properties . Investigate whether compound 7 shares this activity.

- Compound 7’s synthesis involved several steps, including esterification, hydrazination, salt formation, and cyclization . Optimize its synthetic route for scalability and yield.

Antiviral Activity

Biological Activity

Antifungal Properties

Herbicidal Potential

Anticonvulsant Activity

Chemical Synthesis and Optimization

作用機序

将来の方向性

The compound’s high specific affinity for histamine H1 receptor suggests potential for further development in the treatment of allergies and related conditions . Additionally, the synthesis of piperazine derivatives is an active area of research , suggesting potential for the development of new synthetic methods and applications for this compound.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorophenylpiperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione to yield the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "4-oxobutyl chloride", "8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione" ], "Reaction": [ "Step 1: 3-chlorophenylpiperazine is reacted with 4-oxobutyl chloride in the presence of a base such as triethylamine to form the intermediate 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl chloride.", "Step 2: The intermediate is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in the presence of a base such as potassium carbonate to yield the final product, 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |

CAS番号 |

688054-75-3 |

製品名 |

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

分子式 |

C23H23ClN4O4S |

分子量 |

486.97 |

IUPAC名 |

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33) |

InChIキー |

ZBHVRMUWVDJPKE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)

![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)